Benzo[cd]indol-2-yl-(2-methoxy-phenyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[cd]indol-2-yl-(2-methoxy-phenyl)-amine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The specific structure of this compound includes an indole moiety fused with a benzene ring and an amine group attached to a methoxy-substituted phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[cd]indol-2-yl-(2-methoxy-phenyl)-amine typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-phenols with carboxylic acid derivatives under high temperatures and strongly acidic conditions . Another approach involves the reaction of 2-amino-phenols with an aldehyde through oxidative cyclization of imine intermediates . These reactions often require specific catalysts and controlled environments to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[cd]indol-2-yl-(2-methoxy-phenyl)-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of products, including halogenated compounds or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Benzo[cd]indol-2-yl-(2-methoxy-phenyl)-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Benzo[cd]indol-2-yl-(2-methoxy-phenyl)-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes such as cell signaling, metabolism, and gene expression . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Benzo[cd]indol-2-yl-(2-methoxy-phenyl)-amine can be compared with other similar compounds, such as:
Benzo[cd]indol-2(1H)-ones: These compounds share a similar core structure but differ in their functional groups and substitution patterns.
Pyrrolo[4,3,2-de]quinolin-2(1H)-ones: These compounds also have a fused ring structure but with different heteroatoms and functional groups.
Eigenschaften
CAS-Nummer |
371116-32-4 |
---|---|
Molekularformel |
C18H14N2O |
Molekulargewicht |
274.3 g/mol |
IUPAC-Name |
N-(2-methoxyphenyl)benzo[cd]indol-2-amine |
InChI |
InChI=1S/C18H14N2O/c1-21-16-11-3-2-9-14(16)19-18-13-8-4-6-12-7-5-10-15(20-18)17(12)13/h2-11H,1H3,(H,19,20) |
InChI-Schlüssel |
JBSAXCNLIBLGIG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1NC2=NC3=CC=CC4=C3C2=CC=C4 |
Löslichkeit |
4.9 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.